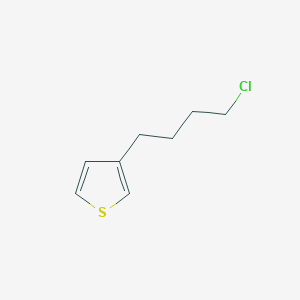
3-(4-Chlorobutyl)thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorobutyl)thiophene is a useful research compound. Its molecular formula is C8H11ClS and its molecular weight is 174.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(4-Chlorobutyl)thiophene, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution of 3-(4-bromobutyl)thiophene with chloride ions, using polar aprotic solvents (e.g., DMF) and catalysts like KI to enhance reactivity. Temperature control (80–100°C) and stoichiometric excess of chloride sources (e.g., LiCl) are critical for achieving yields >70%. Purification via column chromatography with hexane/ethyl acetate gradients removes byproducts .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : 1H and 13C NMR confirm regiochemistry (e.g., δ 2.8–3.2 ppm for CH2Cl protons) .
- FT-IR : Peaks at 650–750 cm−1 verify C-Cl stretching .
- X-ray crystallography : Resolves spatial arrangement of the chlorobutyl chain relative to the thiophene ring .
Q. What are the common reactivity patterns of this compound in organic synthesis?
- Methodological Answer :
- Nucleophilic substitution : The Cl atom is replaceable with amines, thiols, or alkoxides under basic conditions (e.g., K2CO3 in DMSO) .
- Oxidation : MnO2 or mCPBA oxidizes the thiophene ring to sulfoxides/sulfones, altering electronic properties for material science applications .
Advanced Research Questions
Q. How does the chlorobutyl substituent influence reaction kinetics in copolymerization with 3-hexylthiophene?
- Methodological Answer : Kinetic studies using 1H NMR or MALDI-TOF reveal that steric hindrance from the chlorobutyl group reduces polymerization rates compared to 3-hexylthiophene. Reactivity ratios (r1, r2) calculated via the Mayo-Lewis equation predict copolymer composition. Computational DFT models (e.g., Gaussian 16) further analyze steric/electronic effects .
Q. What strategies resolve contradictions in reported biological activities of thiophene derivatives with chlorinated side chains?
- Methodological Answer : Discrepancies in antimicrobial assays (e.g., MIC values) arise from variations in bacterial strains or solvent systems (DMSO vs. aqueous buffers). Standardized protocols (CLSI guidelines) and dose-response curves (IC50 calculations) minimize variability. Comparative SAR studies with 3-(4-bromobutyl)thiophene isolate electronic vs. steric contributions .
Q. How can computational modeling predict the binding affinity of this compound derivatives to biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess interactions with enzymes (e.g., cytochrome P450). QSAR models trained on IC50 data identify critical descriptors (logP, polar surface area). Validation via in vitro assays (e.g., fluorescence quenching) confirms predicted binding modes .
Q. What experimental controls are critical when analyzing solvent effects on substitution reactions?
- Methodological Answer : Use deuterated solvents (e.g., DMSO-d6) for in situ 1H NMR monitoring. Compare aprotic (THF) vs. protic (EtOH) solvents to assess nucleophilicity. Control humidity to prevent hydrolysis of the chlorobutyl group. GC-MS tracks side reactions (e.g., elimination) .
Q. How do substituent electronic effects (Cl vs. Br) alter the electrochemical properties of polythiophenes derived from this compound?
- Methodological Answer : Cyclic voltammetry (CH Instruments) measures oxidation potentials (Eox) in acetonitrile/TBAP. Cl’s lower electronegativity vs. Br reduces bandgap (UV-vis-NIR), enhancing conductivity. DFT calculations (B3LYP/6-31G*) correlate HOMO-LUMO gaps with experimental data .
Q. What validation criteria ensure reproducibility in synthesizing this compound-based metal-organic frameworks (MOFs)?
- Methodological Answer : PXRD confirms crystallinity; BET analysis quantifies surface area. Replicate syntheses under inert (N2) vs. ambient conditions to assess moisture sensitivity. TGA-DSC evaluates thermal stability (decomposition >250°C) .
Q. How can conflicting NMR data for regioisomeric byproducts be resolved?
属性
分子式 |
C8H11ClS |
|---|---|
分子量 |
174.69 g/mol |
IUPAC 名称 |
3-(4-chlorobutyl)thiophene |
InChI |
InChI=1S/C8H11ClS/c9-5-2-1-3-8-4-6-10-7-8/h4,6-7H,1-3,5H2 |
InChI 键 |
RFUJGMHWESPAQP-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC=C1CCCCCl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













